molecular formula C12H15ClN2O B12004503 Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride CAS No. 4682-98-8

Ketone, 3-(2-aminoethyl)indol-5-YL methyl, hydrochloride

Cat. No.: B12004503
CAS No.: 4682-98-8
M. Wt: 238.71 g/mol
InChI Key: NKRZJYIGPWYIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is a chemical compound with the following structure:

C12H14N2OCl\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}\text{Cl} C12​H14​N2​OCl

It contains an indole ring system, which is a significant heterocyclic motif found in various natural products and drugs. Indoles play essential roles in cell biology and exhibit diverse biological properties .

Preparation Methods

Synthetic Routes:: One synthetic route to obtain this compound involves the Fischer indole synthesis. For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid (MsOH) yields the tricyclic indole product. Further transformations can lead to the desired ketone compound .

Industrial Production:: Specific industrial methods for large-scale production of Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride are not widely documented. the synthetic route mentioned above can be adapted for industrial purposes.

Chemical Reactions Analysis

Reactions::

    Oxidation: The ketone functionality can undergo oxidation reactions.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The aminoethyl group can participate in substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:: The major products depend on the specific reaction conditions and substituents present. For instance, reduction of the ketone group would yield the corresponding alcohol.

Scientific Research Applications

Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride finds applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its effects on cellular processes.

    Medicine: Potential therapeutic applications, although specific uses would require further research.

    Industry: Possible applications in materials science or organic synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these mechanisms.

Comparison with Similar Compounds

While Ketone, 3-(2-aminoethyl)indol-5-yl methyl, hydrochloride is unique due to its specific substituents, it shares similarities with other indole derivatives. Some related compounds include indole-3-acetic acid (a plant hormone) and various pharmaceutical indole-based drugs .

Properties

CAS No.

4682-98-8

Molecular Formula

C12H15ClN2O

Molecular Weight

238.71 g/mol

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone;hydrochloride

InChI

InChI=1S/C12H14N2O.ClH/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12;/h2-3,6-7,14H,4-5,13H2,1H3;1H

InChI Key

NKRZJYIGPWYIBM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.